molecular formula C15H22N2O6S B2950655 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid CAS No. 748777-71-1

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid

Cat. No. B2950655
CAS RN: 748777-71-1
M. Wt: 358.41
InChI Key: ASEODXGAPXXLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid, also known as MPSB or Mpsb-1, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins. These enzymes play a role in cancer metastasis and inflammation.
Biochemical and physiological effects:
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in inflammation. 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer metastasis and inflammation.

Advantages and Limitations for Lab Experiments

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has several advantages for lab experiments. It has been shown to be stable under a range of conditions and can be easily synthesized in high purity and high yield. However, there are also some limitations to using 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, the exact mechanism of action of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for the study of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid. One area of research is the development of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid. This can help to identify new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid can help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid involves the reaction of 4-methoxy-3-nitrobenzoic acid with 3-(3-morpholin-4-yl-propyl)amine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with sulfamic acid to obtain 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid. The synthesis method has been optimized to yield high purity and high yield of 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid.

Scientific Research Applications

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid has also been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

4-methoxy-3-(3-morpholin-4-ylpropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-22-13-4-3-12(15(18)19)11-14(13)24(20,21)16-5-2-6-17-7-9-23-10-8-17/h3-4,11,16H,2,5-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEODXGAPXXLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid

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